

FIN56: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: FIN56

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A Potent Inducer of Ferroptosis for Cancer Research and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: **FIN56** is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^{[1][2]} It operates through a dual mechanism, making it a valuable tool for studying ferroptosis and for developing novel anti-cancer therapies.^{[3][4]} **FIN56** promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme in the cellular antioxidant defense system, and simultaneously depletes Coenzyme Q10 (CoQ10), further compromising the cell's ability to mitigate lipid peroxidation. This application note provides detailed protocols for utilizing **FIN56** in cell culture experiments to induce and study ferroptosis.

Data Presentation

Table 1: Effective Concentrations of FIN56 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Effective Concentration	Incubation Time	Observed Effect	Reference
J82, 253J, T24, RT-112	Bladder Cancer	MTT Assay	0.1 nM - 100 μ M	72 h	Decreased cell viability	
LN229, U118	Glioblastoma	CCK-8 Assay	0.1 μ M - 8.0 μ M	24 h	Decreased cell viability	
LN229	Glioblastoma	In vivo xenograft	Not specified	30 days	Decreased tumor volume	
MNNG/HOS	Osteosarcoma	CCK-8 Assay	0.25 μ M - 2.5 μ M	24 h	Decreased cell viability	
HT-1080	Fibrosarcoma	Glutathione Quantification	5 μ M	10 h	Glutathione depletion	
253J, T24	Bladder Cancer	Western Blot	2 μ M, 5 μ M	6 h	Increased LC3-II, decreased SQSTM1/p62	
253J, T24	Bladder Cancer	BODIPY 581/591 C11 Assay	2 μ M	4 h	Increased lipid peroxidation	

Table 2: Key Reagents and their Roles in FIN56 Experiments

Reagent	Function	Typical Concentration	Reference
α -tocopherol	Ferroptosis inhibitor (lipid-soluble antioxidant)	100 μ M	
Liproxstatin-1	Ferroptosis inhibitor (radical-trapping antioxidant)	500 nM	
Ferrostatin-1	Ferroptosis inhibitor (radical-trapping antioxidant)	Varies	
Deferoxamine	Iron chelator	Varies	
Bafilomycin A1	Autophagy inhibitor (V-ATPase inhibitor)	20 nM	
SAR405	Autophagy inhibitor (PI3K inhibitor)	2 μ M	
Torin 2	mTOR inhibitor (autophagy inducer)	Varies	

Experimental Protocols

General Cell Culture and FIN56 Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with **FIN56**. Specific cell seeding densities and **FIN56** concentrations should be optimized for each cell line.

Materials:

- Cancer cell line of interest (e.g., J82, T24, LN229, U118)
- Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- **FIN56** (dissolved in DMSO)

- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates (6-well, 24-well, or 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Incubate the cells overnight to allow for attachment.
- Prepare serial dilutions of **FIN56** in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest **FIN56** concentration.
- Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of **FIN56** or the vehicle control.
- Incubate the cells for the desired period (e.g., 6, 24, or 72 hours), depending on the downstream assay.
- Proceed with downstream analyses such as cell viability assays, lipid peroxidation detection, or protein expression analysis.

Cell Viability Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability following **FIN56** treatment.

Materials:

- Cells treated with **FIN56** in a 96-well plate
- MTT or CCK-8 reagent
- Solubilization buffer (for MTT assay)

- Microplate reader

Procedure:

- Following **FIN56** treatment, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- If using MTT, add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detection of Lipid Peroxidation using BODIPY 581/591 C11

This protocol uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

- Cells treated with **FIN56**
- BODIPY 581/591 C11 probe
- Flow cytometer or fluorescence microscope

Procedure:

- After treating cells with **FIN56** for the desired time, add the BODIPY 581/591 C11 probe to the culture medium at a final concentration of 1-2 μM .
- Incubate the cells for 30 minutes at 37°C.
- Wash the cells twice with PBS.

- For flow cytometry, harvest the cells by trypsinization and resuspend them in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.
- For fluorescence microscopy, observe the cells directly. An increase in green fluorescence indicates lipid peroxidation.

Western Blot Analysis of GPX4 and Autophagy Markers

This protocol assesses the protein levels of GPX4 and autophagy markers (LC3, SQSTM1/p62) to confirm the mechanism of **FIN56**-induced ferroptosis.

Materials:

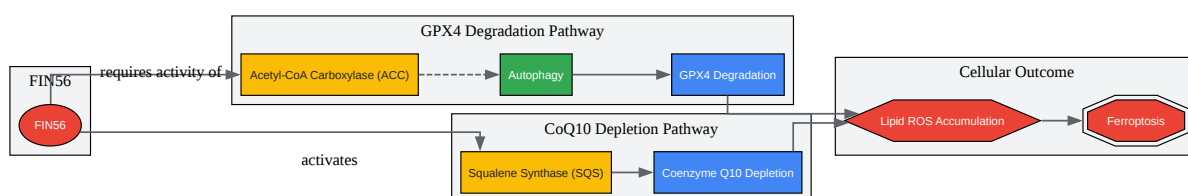
- Cells treated with **FIN56**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and membrane (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-GPX4, anti-LC3, anti-SQSTM1/p62, and a loading control like anti-tubulin or anti-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- After **FIN56** treatment, wash the cells with ice-cold PBS and lyse them.
- Quantify the protein concentration of the lysates.
- Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

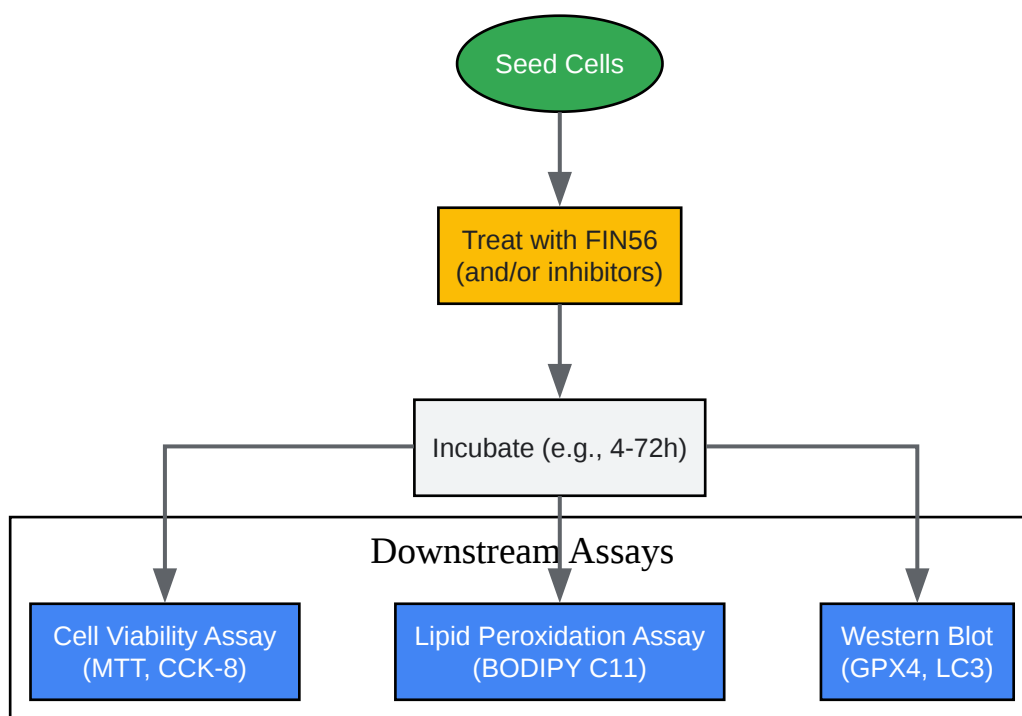
- Separate the proteins by electrophoresis and transfer them to a membrane.
- Block the membrane and incubate it with primary antibodies overnight at 4°C.
- Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in GPX4 and SQSTM1/p62 levels and an increase in the LC3-II/LC3-I ratio are indicative of **FIN56**-induced autophagy-dependent ferroptosis.

Mandatory Visualization



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Caption: **FIN56** induces ferroptosis via two distinct pathways.



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Caption: General experimental workflow for studying **FIN56** effects.

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